molecular formula C10H13ClN2O3 B15177211 1-((Morpholinecarbonyl)oxy)pyridinium chloride CAS No. 57605-17-1

1-((Morpholinecarbonyl)oxy)pyridinium chloride

Cat. No.: B15177211
CAS No.: 57605-17-1
M. Wt: 244.67 g/mol
InChI Key: IHIQQWNCVPIOSB-UHFFFAOYSA-M
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Description

1-((Morpholinecarbonyl)oxy)pyridinium chloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.675 g/mol . It is known for its unique structure, which includes a pyridinium ring bonded to a morpholinecarbonyl group through an oxygen atom. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-((Morpholinecarbonyl)oxy)pyridinium chloride typically involves the reaction of pyridine with morpholinecarbonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain pure this compound .

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-((Morpholinecarbonyl)oxy)pyridinium chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium derivatives with reduced functional groups.

Scientific Research Applications

1-((Morpholinecarbonyl)oxy)pyridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Morpholinecarbonyl)oxy)pyridinium chloride involves its interaction with molecular targets through its pyridinium and morpholinecarbonyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

1-((Morpholinecarbonyl)oxy)pyridinium chloride can be compared with other similar compounds, such as:

    Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.

    Pyridinium tribromide: Employed in bromination reactions.

    N-Methylmorpholine N-oxide: Utilized as a co-oxidant in various oxidation reactions.

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and applications in different fields. Its combination of a pyridinium ring and a morpholinecarbonyl group provides distinct chemical properties that are not found in other similar compounds.

Properties

CAS No.

57605-17-1

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

pyridin-1-ium-1-yl morpholine-2-carboxylate;chloride

InChI

InChI=1S/C10H13N2O3.ClH/c13-10(9-8-11-4-7-14-9)15-12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1

InChI Key

IHIQQWNCVPIOSB-UHFFFAOYSA-M

Canonical SMILES

C1COC(CN1)C(=O)O[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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